molecular formula C8H10ClNO2S B13345510 (3-Chloro-4-(methylsulfonyl)phenyl)methanamine

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine

Katalognummer: B13345510
Molekulargewicht: 219.69 g/mol
InChI-Schlüssel: IDQMKBAXWFGABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine is an organic compound characterized by the presence of a chloro group, a methylsulfonyl group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine typically involves the introduction of the chloro and methylsulfonyl groups onto a benzene ring, followed by the addition of the methanamine group. One common method involves the chlorination of a suitable precursor, followed by sulfonation and subsequent amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the methylsulfonyl group, reducing it to a methylthio group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or methanol can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated or methylthio derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

    (4-(Methylsulfonyl)phenyl)methanamine: Lacks the chloro group, which may affect its reactivity and biological activity.

    (3-Chloro-5-(methylsulfonyl)phenyl)methanamine: Similar structure but with the chloro group in a different position, potentially leading to different chemical and biological properties.

Uniqueness: The presence of both the chloro and methylsulfonyl groups in (3-Chloro-4-(methylsulfonyl)phenyl)methanamine imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.

Eigenschaften

Molekularformel

C8H10ClNO2S

Molekulargewicht

219.69 g/mol

IUPAC-Name

(3-chloro-4-methylsulfonylphenyl)methanamine

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3

InChI-Schlüssel

IDQMKBAXWFGABD-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.